2-(4-fluorophenyl)pyrimidin-5-ol
Overview
Description
2-(4-fluorophenyl)pyrimidin-5-ol is a useful research compound. Its molecular formula is C10H7FN2O and its molecular weight is 190.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure Analysis
- The compound shows properties as a pyrimidine fungicide with distinctive molecular geometry. For instance, in nuarimol, a related compound, the dihedral angles between the pyrimidine ring and adjacent phenyl rings are significant for its structural stability and potential fungicidal properties (Kang, Kim, Park, & Kim, 2015).
Antimicrobial and Antifungal Applications
- Synthesized derivatives of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one, related to 2-(4-Fluorophenyl)-5-pyrimidinol, have shown promising antimicrobial activities against various microorganisms (Farghaly & Hassaneen, 2013).
- Novel fluoro-containing pyrido[4,3-d]pyrimidin-4(3H)-ones have been identified as effective fungicides with inhibition activities against specific pathogens (Ren, Cui, He, & Gu, 2007).
Anticancer Properties
- Some synthesized compounds, incorporating elements of 2-(4-Fluorophenyl)-5-pyrimidinol, have exhibited notable in vitro anticancer activity against various cancer cell lines, indicating their potential as therapeutic agents (Holla, Rao, Sarojini, & Akberali, 2004).
- Fluorinated coumarin–pyrimidine hybrids have shown significant cytotoxicity against human cancer cell lines, suggesting their role as potential anticancer agents (Hosamani, Reddy, & Devarajegowda, 2015).
Anti-Inflammatory and Analgesic Potential
- Novel 4-(4-fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ol derivatives have been synthesized and screened for their analgesic and anti-inflammatory activities. These studies highlight the potential medicinal applications of compounds structurally related to 2-(4-Fluorophenyl)-5-pyrimidinol (Muralidharan, Raja, & Deepti, 2019).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes
Mode of Action
The mode of action of 2-(4-Fluorophenyl)-5-pyrimidinol is currently unknown due to the lack of specific studies on this compound. It’s worth noting that compounds with similar structures have been found to interact with their targets through various mechanisms, such as binding to receptors or inhibiting enzymes .
Biochemical Pathways
It’s known that similar compounds can affect a variety of biochemical pathways . More research is needed to determine the exact pathways affected by this compound.
Pharmacokinetics
A study on similar compounds suggests that they have favorable pharmacokinetic properties . These compounds passed the Lipinski rule of five, indicating good bioavailability .
Result of Action
Similar compounds have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, factors like temperature, pH, and the presence of other substances can affect a compound’s stability and activity . .
Properties
IUPAC Name |
2-(4-fluorophenyl)pyrimidin-5-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O/c11-8-3-1-7(2-4-8)10-12-5-9(14)6-13-10/h1-6,14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDGZALSDBAOJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=N2)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.